In Vivo Mammalian Potency: BMIM-Cl Requires ~10× Lower Concentration Than EMIM-Cl to Produce Equivalent Body Weight Reduction in Rats
In a 3-month drinking water study conducted by the U.S. National Toxicology Program (NTP), 1-butyl-3-methylimidazolium chloride (Bmim-Cl) produced significant reductions in water consumption and terminal mean body weights at a highest exposure concentration of 1 mg/mL in Sprague Dawley rats, whereas 1-ethyl-3-methylimidazolium chloride (Emim-Cl) required a 10-fold higher concentration (10 mg/mL) to elicit comparable effects [1]. At an equivalent 3 mg/mL exposure in the 2-week study, Bmim-Cl-exposed male and female rats exhibited the lowest water consumption and terminal mean body weights among all four ILs tested, ranking Bmim-Cl > NBuPy-Cl > Bmpy-Cl > Emim-Cl in potency for reducing water intake [2]. This indicates that the butyl chain on the imidazolium cation confers approximately 10× greater potency for aversive oral exposure effects compared to the ethyl analog.
| Evidence Dimension | In vivo mammalian exposure potency (highest tolerated concentration without severe body weight effects in 3-month drinking water study) |
|---|---|
| Target Compound Data | Bmim-Cl: highest exposure concentration 1 mg/mL in drinking water for rats; at 3 mg/mL (2-week), lowest water consumption and body weights among all tested ILs |
| Comparator Or Baseline | Emim-Cl: highest exposure concentration 10 mg/mL; at 3 mg/mL (2-week), highest water consumption among all tested ILs; Bmpy-Cl: 3 mg/mL (male) / 6 mg/mL (female); NBuPy-Cl: 3 mg/mL |
| Quantified Difference | Bmim-Cl is approximately 10-fold more potent than Emim-Cl in limiting tolerable drinking water exposure concentration; at equivalent 3 mg/mL, Bmim-Cl produces the lowest water consumption (ranking: Bmim-Cl < NBuPy-Cl < Bmpy-Cl < Emim-Cl) |
| Conditions | Sprague Dawley (Hsd:Sprague Dawley SD) rats; 2-week and 3-month drinking water exposure; ILs: Emim-Cl, Bmim-Cl, Bmpy-Cl, NBuPy-Cl; endpoints: water consumption, terminal mean body weights, organ weights, histopathology |
Why This Matters
For product formulators or process designers selecting ILs where human or environmental exposure is possible (e.g., consumer products, pharmaceuticals, biomass processing), BMIM-based ILs carry a distinctly higher mammalian aversive potency than EMIM-based alternatives, which may necessitate lower allowable concentrations, additional exposure controls, or selection of the less potent EMIM cation for applications with higher exposure risk.
- [1] National Toxicology Program. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley Rats and B6C3F1/N Mice. Toxicity Report 103. Research Triangle Park (NC): National Toxicology Program; 2022 May. 3-Month Studies: highest exposure concentrations for rats: Emim-Cl 10 mg/mL, Bmim-Cl 1 mg/mL, Bmpy-Cl 3–6 mg/mL, NBuPy-Cl 3 mg/mL. View Source
- [2] National Toxicology Program. NTP Technical Report 103. 2-Week Studies: at 3 mg/mL, Bmim-Cl-exposed rats exhibited the lowest water consumption and terminal mean body weights compared to Emim-Cl, Bmpy-Cl, and NBuPy-Cl. View Source
